molecular formula C15H13ClN2O7 B2413046 dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate CAS No. 338420-26-1

dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate

Cat. No. B2413046
CAS RN: 338420-26-1
M. Wt: 368.73
InChI Key: GRKWMTUYBYDAGT-UHFFFAOYSA-N
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Description

Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .


Synthesis Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The structure of isoxazole consists of a five-membered ring with one oxygen atom and one nitrogen atom at adjacent positions .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific isoxazole derivative would depend on its exact structure. For example, 3,5-dimethyl-4-nitroisoxazole is a white to off-white solid .

Scientific Research Applications

Synthesis and Structural Analysis

  • A study by Nural et al. (2018) discusses a novel bicyclic thiohydantoin fused to pyrrolidine compound related to dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate. The synthesis and structural characterization of this compound, including NMR, FT-IR, MS, and HRMS techniques, were detailed. Additionally, this research explored the acid dissociation constants and antimicrobial activity of the compound, showing activity against various bacterial strains (Nural, Y., Gemili, M., Seferoğlu, N., Şahin, E., Ülger, M., & Sarı, H., 2018).

Antimicrobial and Anticancer Properties

  • Research by Ladurée et al. (1989) focused on the synthesis and evaluation of antileukemic activity of derivatives related to dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate. This study explored the treatment of various prolines and acids with acetic anhydride and dimethyl acetylenedicarboxylate, leading to the production of derivatives that showed significant antileukemic activity (Ladurée, D., Lancelot, J., Robba, M., Chenu, E., & Mathé, G., 1989).

Cycloaddition Reactions and Biological Activity

  • Zaki et al. (2016) investigated the synthesis and biological activity of derivatives including pyrrolo[3,4-d]isoxazole-4,6-diones. This research highlighted the role of 1,3-dipolar cycloaddition reactions in synthesizing these derivatives, revealing their adequate inhibitory efficiency against both gram-positive and gram-negative bacteria, demonstrating their potential in antimicrobial applications (Zaki, Y. H., Sayed, A. R., & Elroby, S., 2016).

Future Directions

Isoxazole and its derivatives continue to be a field of active research due to their wide range of biological activities. The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

dimethyl 5-(4-chlorophenyl)-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O7/c1-23-13(21)15(14(22)24-2)9-10(25-17-15)12(20)18(11(9)19)8-5-3-7(16)4-6-8/h3-6,9-10,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKWMTUYBYDAGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)ON1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 5-(4-chlorophenyl)-4,6-dioxotetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate

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